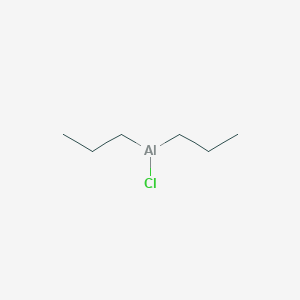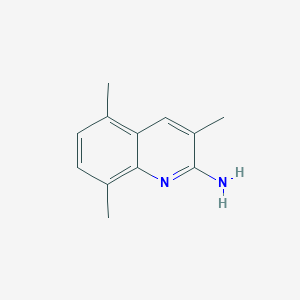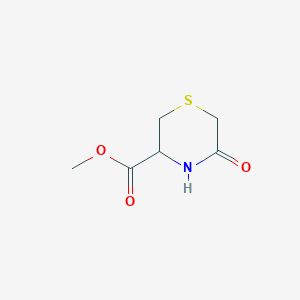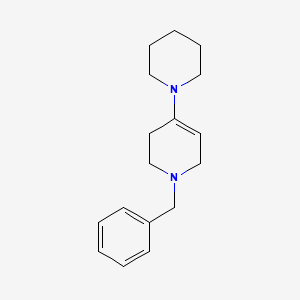![molecular formula C20H18N2O3 B14149749 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione CAS No. 769945-56-4](/img/structure/B14149749.png)
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione is a complex organic compound that features a quinoxaline ring fused with a phenylmethyl group and a pentane-2,4-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal. The resulting quinoxaline derivative is then subjected to further functionalization to introduce the phenylmethyl group and the pentane-2,4-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring or the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Applications De Recherche Scientifique
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione involves its interaction with specific molecular targets For example, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]butane-2,4-dione
- 3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]hexane-2,4-dione
Uniqueness
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its quinoxaline ring system is particularly notable for its stability and ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
769945-56-4 |
|---|---|
Formule moléculaire |
C20H18N2O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
3-[(3-oxo-4H-quinoxalin-2-yl)-phenylmethyl]pentane-2,4-dione |
InChI |
InChI=1S/C20H18N2O3/c1-12(23)17(13(2)24)18(14-8-4-3-5-9-14)19-20(25)22-16-11-7-6-10-15(16)21-19/h3-11,17-18H,1-2H3,(H,22,25) |
Clé InChI |
CZZPUROAXANYBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(C1=CC=CC=C1)C2=NC3=CC=CC=C3NC2=O)C(=O)C |
Solubilité |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-butyl-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14149685.png)
![2-[(4-Methoxyphenyl)methoxy]benzamide](/img/structure/B14149689.png)



![2-Methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]phenol](/img/structure/B14149707.png)

![Butyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14149726.png)

![N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14149735.png)
![(2E)-1-(4-methoxyphenyl)-3-[(4-methylpyridin-2-yl)amino]prop-2-en-1-one](/img/structure/B14149741.png)
![Chloro{5-chloro-2-[(ethoxycarbonyl)amino]phenyl}mercury](/img/structure/B14149744.png)
